4-(but-3-yn-1-yl)oxane
CAS No.: 2228916-29-6
Cat. No.: VC11631910
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
Purity: 94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228916-29-6 |
|---|---|
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 4-but-3-ynyloxane |
| Standard InChI | InChI=1S/C9H14O/c1-2-3-4-9-5-7-10-8-6-9/h1,9H,3-8H2 |
| Standard InChI Key | SVRSMRSGXXXQFF-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCC1CCOCC1 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 4-(but-3-yn-1-yl)oxane denotes a tetrahydropyran ring with a but-3-yn-1-yl substituent at the 4-position. The oxane core consists of five methylene groups and one oxygen atom, while the but-3-yn-1-yl group introduces a terminal alkyne functionality. The molecular formula is inferred as C₈H₁₂O, with a molecular weight of 124.18 g/mol. The structure combines planar sp-hybridized carbons from the alkyne with the chair conformation of the oxane ring, influencing both reactivity and physical properties .
Physicochemical Properties
While experimental data for 4-(but-3-yn-1-yl)oxane remain scarce, properties can be extrapolated from related oxane derivatives:
The alkyne group enhances polarity compared to purely alkyl-substituted oxanes, likely increasing solubility in polar aprotic solvents. Spectroscopic signatures would include a strong IR absorption near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch), alongside NMR resonances for the oxane protons (δ 1.5–4.0 ppm) and alkyne protons (δ 1.9–2.1 ppm) .
Synthesis Methodologies
Oxone-Mediated Cyclization
Recent advances in Oxone (KHSO₅)-driven reactions provide viable routes for synthesizing alkyne-containing heterocycles. For example, Madabhushi et al. demonstrated the Oxone-mediated annulation of α,β-alkynyl hydrazones with diselenides to form 4-selanylpyrazoles . Adapting this methodology, 4-(but-3-yn-1-yl)oxane could be synthesized via:
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Alkyne-Epoxidation: Reaction of a diol precursor with an alkyne-containing epoxide under acidic conditions.
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Oxone-Promoted Cyclization: Intramolecular cyclization facilitated by Oxone’s dual role as an oxidant and acid catalyst (Fig. 1).
Figure 1: Proposed Oxone-mediated synthesis pathway .
Sonogashira Coupling
Palladium-catalyzed coupling between a halogenated oxane derivative and but-3-yn-1-ol could directly install the alkyne moiety. This method offers regioselectivity and compatibility with diverse functional groups .
Applications in Organic Synthesis
Click Chemistry Substrate
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. This reactivity is valuable for polymer chemistry and bioconjugation .
Heterocycle Precursor
Under oxidative conditions, the alkyne can undergo cycloaddition with nitriles or azides to yield pyridines or triazoles, respectively. For instance, Jacob et al. utilized analogous alkynes to synthesize selenopyrazoles via electrophilic annulation .
Comparison with Related Oxane Derivatives
The alkyne’s π-system differentiates 4-(but-3-yn-1-yl)oxane from saturated derivatives, enabling unique transformations like metal-catalyzed cross-couplings .
Challenges and Future Directions
Current limitations include:
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Synthetic Yield: Scalable routes require optimization of Oxone stoichiometry and solvent systems.
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Stability: The alkyne’s susceptibility to oxidation necessitates inert atmospheres during storage.
Future research should explore:
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Biological Activity Screening: Antibacterial or anticancer potential inferred from structurally related compounds.
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Polymer Applications: Incorporation into stimuli-responsive materials via post-polymerization modification.
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